5-Vinylisophthalic acid

Descripción general

Descripción

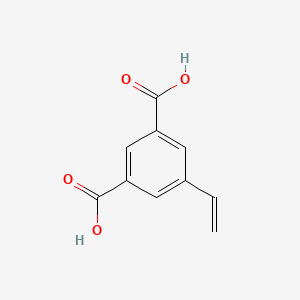

5-Vinylisophthalic acid is a chemical compound with the formula C10H8O4 . It is used in research and has potential applications in the development of new drugs, the synthesis of polymers and other materials, and the development of new catalysts .

Synthesis Analysis

The synthesis of 5-Vinylisophthalic acid involves several steps. The key intermediate, 5-vinylisophthalic acid, can be prepared through several efficient steps with commercially available low-cost materials . Esterification of 5-vinylisophthalic acid with corresponding 1-bromo-n-alkanes in DMF at 75 °C in the presence of K .Molecular Structure Analysis

The molecular structure of 5-Vinylisophthalic acid is represented by the formula C10H8O4 . The compound has a molecular weight of 192.17 g/mol .Chemical Reactions Analysis

The chemical reactions involving 5-Vinylisophthalic acid include a base-catalyzed nucleophilic oxirane ring-opening addition reaction between dimethyl 5-hydroxyisophthalate and allyl glycidyl ether . The Witting reaction of the as-prepared phosphonium salt with 40% formaldehyde in the presence of NaOH as an alkaline catalyst provided 5-vinylisophthalic acid in 90% yield .Physical And Chemical Properties Analysis

5-Vinylisophthalic acid has several physical and chemical properties. It has a molecular weight of 192.17 g/mol . It is soluble, with a solubility of 1.07 mg/ml . It has a high GI absorption and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .Aplicaciones Científicas De Investigación

Industrial Applications and Properties

5-Vinylisophthalic acid, a derivative of phthalic acid, has diverse industrial applications due to its chemical properties. Phthalates, including 5-vinylisophthalic acid derivatives, are widely used as plasticizers in the manufacture of flexible vinyl, which finds applications in consumer products, flooring, wall coverings, food contact applications, and medical devices. These compounds are also employed in personal care products, such as perfumes, lotions, and cosmetics, as well as in the production of lacquers, varnishes, and coatings, including those used in pharmaceuticals for timed release purposes (Hauser & Calafat, 2005).

Sensor Technology

5-Vinylisophthalic acid derivatives have been utilized in sensor technology. For example, metallophthalocyanine complexes with zirconium(IV) ion in the center were used in polyvinyl chloride (PVC) membranes for the selective detection of 5-sulfosalicylic acid. These electrodes demonstrate Nernstian responses over a wide concentration range, indicating their effectiveness as sensors (Shahrokhian et al., 2004).

Polymer Science

In polymer science, 5-vinylisophthalic acid and its derivatives play a crucial role. For instance, the effect of 5-hydroxyisophthalic acid on the transport of CO2 molecules was investigated in various polymer composite membranes. These studies show that the carboxyl groups of 5-hydroxyisophthalic acid can enhance the solubility of CO2, and the benzene rings provide a barrier effect, leading to improved membrane separation performance (Yoon & Kang, 2018).

Novel Materials and Catalysis

Innovative materials have been developed using 5-vinylisophthalic acid derivatives. A vinyl functionalized metal-organic framework (MOF) was designed using 5-vinyl isophthalic acid, demonstrating excellent sensing performance towards Pd2+ and H2S. This highlights the potential of 5-vinylisophthalic acid derivatives in creating sensitive and selective sensors for specific compounds (Nandi et al., 2020).

Safety and Hazards

Direcciones Futuras

Given the potential applications of 5-Vinylisophthalic acid, there are a number of potential future directions for research. These include further studies into the role of 5-Vinylisophthalic acid in the development of new drugs, the synthesis of polymers and other materials, and the development of new catalysts .

Relevant Papers Several papers have been published on 5-Vinylisophthalic acid. One paper discusses the synthesis of monomers and the development of a side-chain jacketed liquid crystalline polymer . Another paper discusses the synthesis of 5-substituted derivatives of isophthalic acid as non-polymeric amphiphilic coating for metal oxide nanoparticles .

Propiedades

IUPAC Name |

5-ethenylbenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-2-6-3-7(9(11)12)5-8(4-6)10(13)14/h2-5H,1H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRNGRYAJCOIAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC(=C1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Vinylisophthalic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B3076854.png)